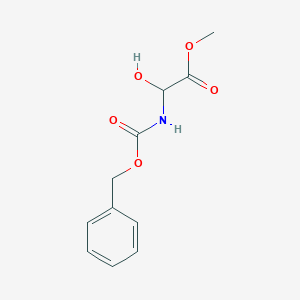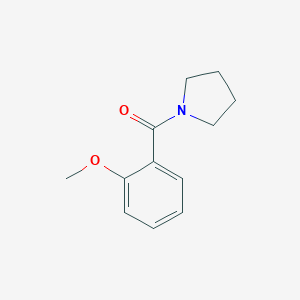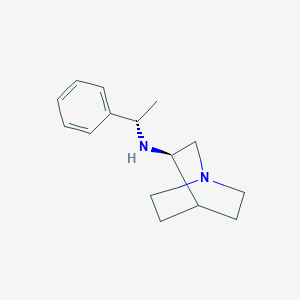
(R)-N-((S)-1-phenylethyl)quinuclidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-N-((S)-1-phenylethyl)quinuclidin-3-amine, commonly known as R-PEAQ, is a chiral compound that belongs to the class of quinuclidine derivatives. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. R-PEAQ has been found to exhibit significant pharmacological activity, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of R-PEAQ is not fully understood. However, it is believed to act as a selective agonist at the muscarinic acetylcholine receptor subtype 1 (M1 receptor). Activation of the M1 receptor has been shown to improve cognitive function and memory, making R-PEAQ a potential candidate for the treatment of cognitive disorders.
Effets Biochimiques Et Physiologiques
R-PEAQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is important for cognitive function. R-PEAQ has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using R-PEAQ in lab experiments include its high purity and potency, as well as its selectivity for the M1 receptor. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on R-PEAQ. One area of interest is the development of new drugs based on its structure, which may have improved efficacy and selectivity. Another area of research is the exploration of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for cognitive disorders.
Méthodes De Synthèse
The synthesis of R-PEAQ involves the reaction of (R)-3-quinuclidinol with (S)-1-phenylethylamine in the presence of a chiral auxiliary. The reaction proceeds through a series of steps, including protection of the hydroxyl group, formation of the imine, reduction, and deprotection. The final product is obtained in high yield and enantiomeric purity.
Applications De Recherche Scientifique
R-PEAQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and analgesic effects. R-PEAQ has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
120577-33-5 |
|---|---|
Nom du produit |
(R)-N-((S)-1-phenylethyl)quinuclidin-3-amine |
Formule moléculaire |
C15H22N2 |
Poids moléculaire |
230.35 g/mol |
Nom IUPAC |
(3R)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C15H22N2/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17/h2-6,12,14-16H,7-11H2,1H3/t12-,15-/m0/s1 |
Clé InChI |
YUJLYFFNXJRLDW-WFASDCNBSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N[C@H]2CN3CCC2CC3 |
SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3 |
SMILES canonique |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3 |
Synonymes |
(R)-N-((S)-1-phenylethyl)quinuclidin-3-aMine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



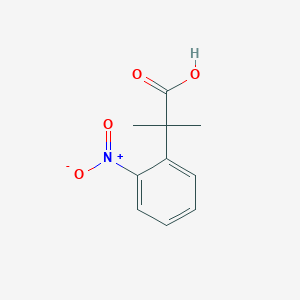
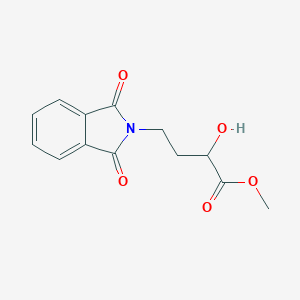
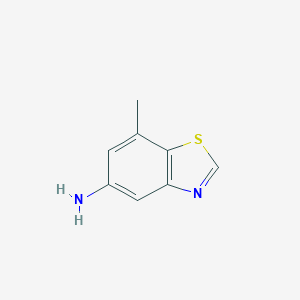
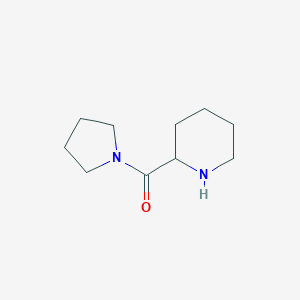
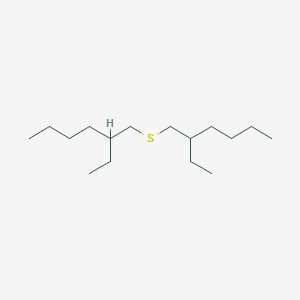
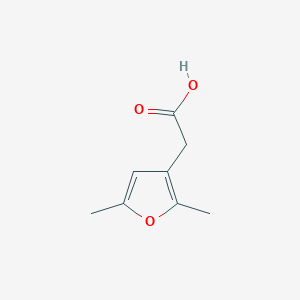
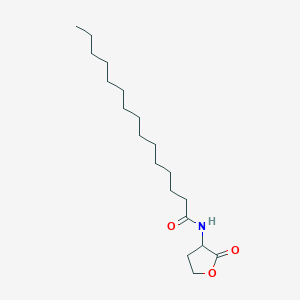
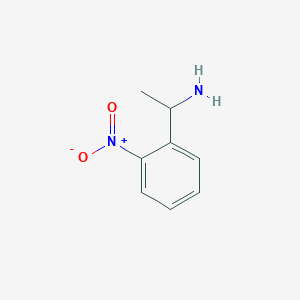
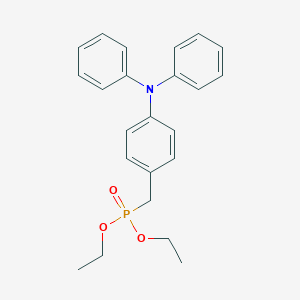

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
